TG101209 is an ATP-competitive, small-molecule inhibitor of Janus kinase 2 (JAK2) with high potency, particularly against the JAK2V617F mutant commonly implicated in myeloproliferative neoplasms (MPNs). [1] In biochemical assays, it inhibits JAK2 with an IC50 value of 6 nM. Its established activity in both cell-based models and in vivo animal models makes it a critical tool for investigating JAK-STAT signaling pathways. [REFS-1, REFS-2]
While other JAK inhibitors are available, they are not functionally interchangeable with TG101209 due to significant differences in kinase selectivity profiles. An inhibitor with a broader profile, such as a pan-JAK or JAK1/2 inhibitor, can produce confounding data by simultaneously suppressing signaling from other JAK family members. TG101209's specific inhibitory potency against JAK2 versus other kinases like JAK3 (~28-fold selectivity) allows for more precise interrogation of JAK2-dependent pathways. [1] Using a less selective compound risks misattributing observed effects that may arise from off-target inhibition, compromising experimental reproducibility and interpretation.
In cell-free biochemical assays, TG101209 demonstrates potent inhibition of JAK2 with an IC50 of 6 nM. [1] In the same assay format, its inhibitory activity against JAK3 is significantly lower, with an IC50 of 169 nM. [1] This quantitative difference highlights a clear selectivity for JAK2, which is critical for experiments designed to isolate the effects of JAK2 pathway modulation from those of JAK3.
| Evidence Dimension | Biochemical Kinase Inhibition (IC50) |
| Target Compound Data | 6 nM (for JAK2) |
| Comparator Or Baseline | JAK3: 169 nM |
| Quantified Difference | ~28-fold higher potency for JAK2 vs. JAK3 |
| Conditions | Cell-free luminescence-based kinase assay. |
This selectivity allows researchers to minimize confounding results from off-target inhibition of JAK3, leading to more precise and interpretable data on JAK2-specific functions.
TG101209 demonstrates oral bioavailability and in vivo efficacy in a primary transplanted AE9a leukemia mouse model. [1] Following two weeks of treatment with 100 mg/kg administered twice daily by oral gavage, 8 of 9 mice showed a 50-90% reduction in peripheral white blood cell (WBC) counts. In contrast, all mice in the placebo group exhibited a 1.44 to 5.39-fold increase in WBCs. [1] Furthermore, a single dose was sufficient to reduce STAT5 phosphorylation in leukemia cells isolated from treated mice, confirming in vivo target engagement.
| Evidence Dimension | Reduction in Leukemia Burden (Peripheral WBC Count) |
| Target Compound Data | 50-90% reduction in WBC count after 2 weeks |
| Comparator Or Baseline | Placebo-treated control group showed a 1.44 to 5.39-fold increase in WBC count |
| Quantified Difference | Reversal of leukemic cell proliferation versus disease progression in controls |
| Conditions | Primary transplanted AE9a leukemia mouse model; 100 mg/kg oral gavage twice daily. |
This provides procurement confidence for its use in preclinical animal studies, confirming the compound is orally available and achieves a significant, quantifiable therapeutic effect on a key disease marker.
The solubility of TG101209 is a critical parameter for experimental design and stock solution preparation. The compound is poorly soluble in aqueous buffers, with a reported solubility of approximately 0.5 mg/mL in a 1:1 mixture of DMF:PBS (pH 7.2) and is practically insoluble in ethanol (0.12 mg/mL). For creating viable stock solutions, organic solvents are required, with reported solubility of 12.5 mg/mL in DMSO and 16 mg/mL in DMF.
| Evidence Dimension | Compound Solubility |
| Target Compound Data | DMSO: 12.5 mg/mL; DMF: 16 mg/mL |
| Comparator Or Baseline | Aqueous Buffer (PBS with DMF): ~0.5 mg/mL; Ethanol: 0.12 mg/mL |
| Quantified Difference | Significantly higher solubility in DMSO/DMF is necessary for preparing concentrated stock solutions. |
| Conditions | Standard laboratory solvents. |
This directly informs procurement and laboratory workflow, as buyers must ensure compatibility with experimental protocols requiring DMSO or DMF for initial solubilization before further dilution.
For research focused on dissecting the specific downstream signaling pathways of JAK2, TG101209 is a more appropriate tool than less selective inhibitors. Its ~28-fold biochemical selectivity over JAK3 ensures that observed cellular effects can be more confidently attributed to the inhibition of JAK2. [1]
Where the research objective involves testing a JAK2 inhibitor in a murine model, TG101209 is a validated choice. It is orally bioavailable and has demonstrated efficacy in reducing tumor burden and inhibiting its target in vivo, making it suitable for studies that require a reliable, systemic therapeutic effect. [2]
TG101209 is well-suited for studies using hematopoietic progenitor cells harboring the JAK2V617F mutation. It potently suppresses the growth of these cells and inhibits the phosphorylation of downstream targets like STAT5, providing a robust system for studying MPN pathogenesis or screening for synergistic drug combinations. [1]
This compound can be procured as a selective reference standard to benchmark the activity of novel or broader-spectrum JAK inhibitors. Its defined selectivity profile allows for the clear differentiation of on-target JAK2 effects versus the off-target or multi-JAK effects of other compounds. [1]